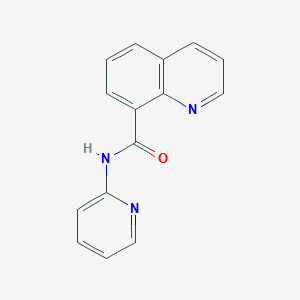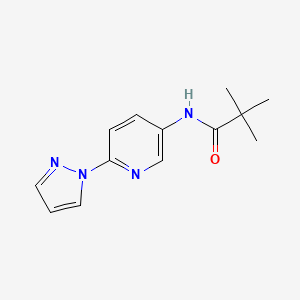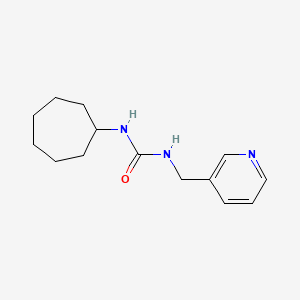
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PP2A inhibitor is a small molecule that selectively inhibits protein phosphatase 2A (PP2A), an enzyme that regulates cell division and growth.
Wirkmechanismus
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits this compound by binding to the catalytic subunit of this compound. This leads to the inhibition of this compound activity, which results in the activation of various signaling pathways that promote cell growth and proliferation. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects. This compound inhibitor induces cell cycle arrest and apoptosis in cancer cells by inhibiting this compound activity. This compound inhibitor also promotes the activation of various signaling pathways that inhibit cancer cell growth and proliferation. Additionally, this compound inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound inhibitor is also highly selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, this compound inhibitor may have different effects in different types of cancer, which requires further investigation.
Zukünftige Richtungen
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has significant potential for cancer treatment, and there are several future directions for research in this area. One direction is to investigate the long-term effects of this compound inhibitor on cancer cells and normal cells. Another direction is to explore the potential of this compound inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of this compound inhibitor in different types of cancer. Finally, the development of more selective and potent this compound inhibitors may improve the efficacy and safety of cancer treatment.
Synthesemethoden
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for this compound inhibitor involves the reaction of 3-bromo-6-(pyrazol-1-yl)pyridine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. This compound is a tumor suppressor protein that inhibits cell division and growth. However, in many types of cancer, this compound is inactivated, leading to uncontrolled cell growth and proliferation. This compound inhibitor selectively inhibits this compound, leading to the inhibition of cancer cell growth and proliferation. This compound inhibitor has been shown to be effective in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-1-2-5-11)17-12-6-7-13(15-10-12)18-9-3-8-16-18/h3,6-11H,1-2,4-5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUXISJGZSNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

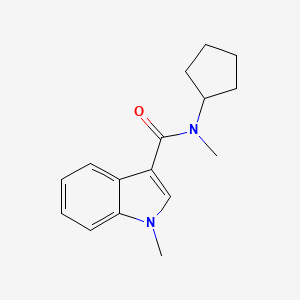
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)
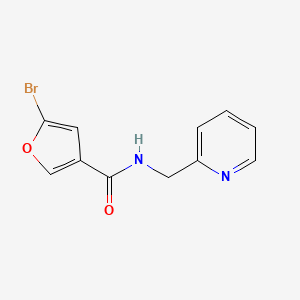

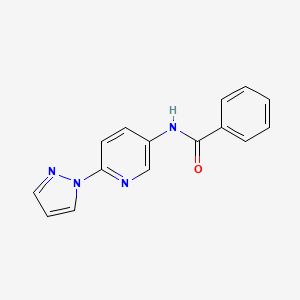

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)
